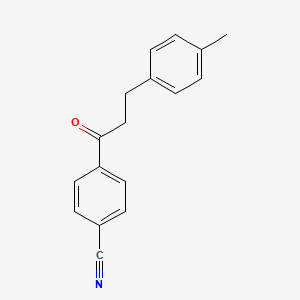

4'-Cyano-3-(4-methylphenyl)propiophenone

Description

Contextualization within Benzonitrile (B105546) and Propiophenone (B1677668) Derivatives Research

The structure of 4'-Cyano-3-(4-methylphenyl)propiophenone contains two well-studied parent scaffolds: benzonitrile and propiophenone.

Benzonitrile Derivatives: Benzonitrile (C₆H₅(CN)) is an aromatic organic compound that serves as a versatile precursor and solvent in synthesis. wikipedia.org The cyano (-C≡N) group is a powerful electron-withdrawing group, which influences the electronic properties of the benzene (B151609) ring. ontosight.ai Derivatives of benzonitrile are explored for a variety of applications, including:

Organic Electronics: Their electronic properties make them candidates for materials used in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai

Pharmaceuticals: The nitrile group can participate in hydrogen bonding and other interactions with biological targets, making benzonitrile derivatives valuable in drug discovery. ontosight.ai

Synthetic Intermediates: The nitrile can be hydrolyzed to form amides or carboxylic acids, or undergo addition reactions, making it a key functional group for further chemical transformations. wikipedia.orgpearson.com

Propiophenone Derivatives: Propiophenone (C₆H₅C(O)CH₂CH₃) is an aryl ketone used as an intermediate in the synthesis of other compounds, including pharmaceuticals. wikipedia.orgnih.gov Research into propiophenone and its derivatives is significant due to their:

Pharmaceutical Applications: Substituted propiophenones are precursors to various drugs. wikipedia.org For example, 4'-Methylpropiophenone is noted for its use as an intermediate and as an antibacterial agent. chemicalbook.com

Phytotoxic Activity: Propiophenone and its methylated derivatives have been studied for their potential as bio-herbicides, demonstrating the regulatory effects of this class of molecules on plant germination and growth. nih.gov

Synthetic Utility: The ketone functional group is a site for numerous organic reactions, making propiophenones valuable starting materials for building more complex molecules.

The combination of these two scaffolds in one molecule creates a compound with a rich chemical character, offering potential for diverse reactivity and applications.

Significance as a Privileged Structure and Synthetic Building Block in Chemical Synthesis

The molecular framework of this compound can be considered in the context of "privileged structures." This term, first introduced in 1988 by Evans et al., describes molecular scaffolds that can provide high-affinity ligands for multiple, diverse biological receptors. acs.orgopenochem.orgnih.gov

Characteristics of Privileged Structures

| Feature | Description |

|---|---|

| Versatility | Capable of binding to a broad range of biological targets. acs.org |

| Chemical Stability | Possess a robust framework that is amenable to chemical modification. openochem.org |

| Functionalization | Allows for the introduction of various substituents to fine-tune activity and selectivity. openochem.org |

| 3D Complexity | Often possess a three-dimensional shape that can mimic natural structures, such as peptide turns. nih.gov |

Privileged structures are highly valued in medicinal chemistry as they serve as efficient starting points for developing libraries of compounds for drug discovery, increasing the hit rate in screening campaigns. openochem.orgnih.gov The benzophenone (B1666685) core (a close relative of propiophenone) and various nitrogen-containing heterocycles are well-known examples of privileged scaffolds. The architecture of this compound, which combines a diaryl ketone-like structure with a nitrile group, presents a framework that could be explored for its potential as a privileged scaffold.

As a synthetic building block , this compound offers multiple reactive sites for constructing more complex molecules. The ketone can be targeted for reactions such as reduction, aldol (B89426) condensation, or Grignard additions. The nitrile group can be converted into other functional groups, and the aromatic rings can undergo electrophilic substitution, allowing for extensive derivatization.

Research Imperatives and Challenges for Aromatic Ketone-Nitrile Architectures

The synthesis and application of molecules like this compound are not without challenges, which in turn define key areas for future research.

Synthetic Hurdles: A primary challenge lies in the selective synthesis of such multifunctional compounds. The presence of both a ketone and a nitrile requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. Furthermore, the strong carbon-carbon bonds in aromatic ketones can make them difficult to modify. sciencedaily.com Traditional methods for cleaving these bonds in cross-coupling reactions often require harsh conditions or complex catalytic systems. sciencedaily.com

Recent advancements aim to overcome these limitations. For example, new one-pot methods are being developed to transform aromatic ketones into more reactive aromatic esters, which broadens their utility in synthesizing valuable compounds. sciencedaily.com

Understanding Structure-Activity Relationships: For aromatic ketone-nitrile architectures to be fully exploited, a deeper understanding of their structure-activity relationships (SAR) is necessary. Key research questions include:

How does the relative positioning of the cyano and carbonyl groups affect the molecule's electronic properties and reactivity?

What is the impact of substitution on the different aromatic rings on biological activity or material properties?

How can the inherent reactivity of the ketone and nitrile groups be selectively controlled to achieve desired chemical transformations?

Aromaticity itself is a dynamic factor that governs molecular stability and reactivity. acs.org Investigating how the electronic interplay within the this compound framework influences its behavior is a critical research imperative. Addressing these challenges through innovative synthetic methods and detailed physicochemical studies will unlock the full potential of this and related aromatic ketone-nitrile architectures in materials science and medicinal chemistry.

Strategies for Carbonyl and Aryl Nitrile Construction

The assembly of the target propiophenone scaffold involves the strategic formation of key carbon-carbon and carbon-nitrogen bonds. Methodologies range from electrophilic aromatic substitutions to advanced catalytic cross-coupling reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings, representing a direct method for constructing the propiophenone core. alfa-chemistry.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orggoogle.com

For the synthesis of a propiophenone scaffold, benzene or a substituted derivative can be reacted with propionyl chloride or propionic anhydride. pearson.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product ketone towards further acylation, which prevents polysubstitution. rsc.org

The choice of catalyst and reaction conditions can significantly influence the outcome. While AlCl₃ is traditional, other Lewis acids like FeCl₃, SnCl₄, and TiCl₄ are also employed. google.com The reaction can be applied in a retrosynthetic approach to this compound by acylating a pre-functionalized aromatic ring. For instance, 4-cyanobenzonitrile could be acylated with 3-(4-methylphenyl)propionyl chloride, or alternatively, a Friedel-Crafts reaction between benzene and a suitable acyl chloride could precede the introduction of the cyano and methylphenyl groups.

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene | Acetyl Thiocyanate | AlCl₃ | Acetophenone (B1666503) | 56 | google.com |

| Toluene | Propionyl Thiocyanate | AlCl₃ | p-Methylpropiophenone | 55 | google.com |

| Benzene | Propionyl Chloride | AlCl₃ | Propiophenone | >95 | google.com |

| Fluorobenzene | Acetyl Thiocyanate | BF₃ | p-Fluoroacetophenone | 38 | google.com |

The introduction of a nitrile (-CN) group onto an aromatic ring is crucial for the synthesis of the target molecule. Electrophilic cyanation offers a direct pathway to functionalize C-H bonds on arenes. rsc.org This contrasts with traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which require diazonium salts or aryl halides as precursors. rsc.org

Modern electrophilic cyanation employs various cyanide-transfer reagents that can react with electron-rich aromatic compounds, often activated by a Lewis acid. rsc.orgtandfonline.com One approach involves using cyanogen halides, such as cyanogen bromide, with a Lewis acid catalyst. rsc.org Gallium-catalyzed direct cyanation of aromatic C-H bonds has been developed as a practical method for preparing aromatic nitriles. rsc.org

Other powerful electrophilic cyanating agents include N-cyano sulfonamides like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and tosyl cyanide (TsCN). rsc.org These reagents have been successfully used for the cyanation of electron-rich heterocycles and in the α-cyanation of carbonyl compounds. rsc.org The choice of reagent and catalyst system is critical for achieving high yields and regioselectivity, particularly when other functional groups are present on the aromatic ring. For the synthesis of the 4'-cyano moiety, an electrophilic cyanation could be performed on a pre-formed propiophenone structure, provided the existing groups direct the substitution to the desired para position.

| Aromatic Substrate | Cyanating Agent | Catalyst/Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Anisole | Activated Aryl Cyanates | AlCl₃/HCl | 72-84 | Exclusively para | tandfonline.com |

| Toluene | Activated Aryl Cyanates | AlCl₃/HCl | 32-43 | 60% para | tandfonline.com |

| m-Dimethoxyarenes | Cyanogen Bromide | Ga(OTf)₃ | Moderate to High | Regioselective | rsc.org |

| Pyrroles/Indoles | NCTS | Lewis Acid | High | Site-selective | rsc.org |

Transition metal catalysis provides powerful and versatile methods for forming the carbon-carbon bonds necessary to construct the 3-(4-methylphenyl)propiophenone backbone. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of diaryl ketones. researchgate.netacs.org

One strategy involves the palladium-catalyzed C-H activation of aldehydes and their subsequent coupling with aryl halides. acs.org This approach allows for the direct formation of the ketone functionality from readily available starting materials. Another powerful method is the carbonylative Suzuki-Miyaura reaction, where an iodoarene and an arylboronic acid are coupled in the presence of a carbon monoxide surrogate to yield diaryl ketones. rsc.org These methods offer high functional group tolerance and can be applied to complex molecules.

For the synthesis of this compound, one could envision a palladium-catalyzed coupling between an aryl halide containing the 4'-cyano group and an organometallic reagent derived from 3-(4-methylphenyl)propane, or a related strategy to build the diarylalkane framework before oxidation to the ketone. Transition metals like ruthenium have also been used in multicomponent reactions to synthesize complex aromatic structures. organic-chemistry.orgpkusz.edu.cn

Achieving the correct substitution pattern is a critical challenge in the synthesis of multi-substituted aromatic compounds like this compound. Regioselective functionalization relies on controlling the position at which a new substituent is introduced onto an aromatic ring. This can be accomplished by leveraging the inherent directing effects of existing substituents or by using directing groups. nih.gov

In electrophilic aromatic substitution, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. In the context of Friedel-Crafts acylation, the acyl group of the propiophenone is a meta-director. Therefore, introducing the 4'-cyano group via electrophilic cyanation would require careful planning of the synthetic sequence.

Modern methods often employ removable directing groups to override the natural reactivity of the substrate. nih.gov For instance, an imine directing group can be used to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov The regioselectivity of such transformations can sometimes be tuned by modifying the electronic properties of the substrate or the directing group itself. nih.gov Such precise control is essential for efficiently constructing the target molecule without generating isomeric impurities.

Synthesis of Propiophenone Derivatives via Organometallic Reactions

Organometallic reagents are indispensable tools for carbon-carbon bond formation, offering pathways to ketone synthesis that are complementary to classical methods. Reactions involving organozinc or organomagnesium compounds can be used to construct the carbon skeleton of propiophenone derivatives.

The Reformatsky reaction classically involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to produce a β-hydroxy ester. iitk.ac.inwikipedia.org This reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.org These zinc enolates are less nucleophilic than Grignard reagents or lithium enolates, which allows for excellent chemoselectivity. wikipedia.org

Variations of this reaction can be used to synthesize β-ketoesters, which are valuable precursors for more complex molecules. For example, the reaction of nitriles with Reformatsky reagents (the Blaise reaction) can yield β-ketoesters after acidic workup. wikipedia.orgacs.org Similarly, tandem or "double" Reformatsky reactions have been developed where two molecules of a zinc alkanoate add to a carbonyl compound, leading to δ-hydroxy-β-ketoesters. acs.org These methodologies could be employed to construct a precursor to the 3-arylpropionate portion of the target molecule, which could then be coupled with the cyanophenyl moiety and cyclized or otherwise converted to the final propiophenone structure.

| Reactants | Key Reagent | Product Type | Reference |

|---|---|---|---|

| Aldehyde/Ketone + α-Halo Ester | Zinc Metal | β-Hydroxy Ester | iitk.ac.inwikipedia.org |

| Nitrile + α-Halo Ester | Zinc Metal | β-Ketoester (after workup) | wikipedia.orgacs.org |

| Carbonyl Compound + 2 eq. Zinc Alkanoate | Zinc Metal | δ-Hydroxy-β-ketoester | acs.org |

| 3-Acyloxazolidin-2-ones + α-Halo Ester | Zinc Metal | β-Ketoester | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)8-11-17(19)16-9-6-15(12-18)7-10-16/h2-7,9-10H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJADAJAHOTNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644114 | |

| Record name | 4-[3-(4-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-57-5 | |

| Record name | 4-[3-(4-Methylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(4-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics in Propiophenone Functionalization

Mechanistic Investigations of Ketone Alpha-Functionalization

The α-position to the carbonyl group in ketones is a primary site for functionalization due to the acidity of the α-protons and the ability to form nucleophilic enolates. researchgate.net Traditional methods for the α-functionalization of ketones involve the deprotonation of the α-C-H bond to generate an enolate, which then reacts with a suitable electrophile. researchgate.net This classical approach is widely used for the introduction of various substituents at the α-carbon.

An alternative strategy involves reversing the polarity of the ketone, making the α-position electrophilic. This can be achieved by converting the carbonyl compound into a masked electrophile that can react with a range of nucleophiles. researchgate.net This "umpolung" strategy expands the scope of accessible α-functionalized ketones.

In the context of 4'-Cyano-3-(4-methylphenyl)propiophenone, the presence of the electron-withdrawing cyano group at the 4'-position of the phenyl ring can influence the reactivity of the carbonyl group and the acidity of the α-protons. Mechanistic studies on related propiophenone (B1677668) derivatives often involve the investigation of reaction intermediates, the role of catalysts, and the effect of substituents on the reaction pathway. For instance, in the synthesis of related compounds, the reaction may proceed through the formation of an α-imino ketone intermediate, which is then subjected to further functionalization. nih.gov

Computational and Theoretical Modeling of Reaction Pathways and Transition States

Computational and theoretical modeling have become indispensable tools for elucidating complex reaction mechanisms and understanding the energetics of reaction pathways and transition states. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the geometry of reactants, intermediates, and products, as well as the activation energies associated with different reaction steps.

Modeling can also be employed to understand the role of catalysts in promoting specific transformations. For instance, in catalytic hydrogenation of acetophenone (B1666503), the interaction between the metal catalyst and the ketone can be modeled to understand how the catalyst facilitates hydrogen dissociation and transfer. dtu.dk Similarly, for the functionalization of this compound, computational modeling could be used to design more efficient catalysts by understanding the catalyst-substrate interactions at a molecular level.

Kinetic Studies of Key Synthetic Transformations and Catalyst Performance

Kinetic studies are crucial for quantifying the rates of chemical reactions and evaluating the performance of catalysts. By monitoring the concentration of reactants and products over time, it is possible to determine the reaction order, rate constants, and activation parameters. This information is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

In the synthesis of propiophenone derivatives, kinetic studies can shed light on the rate-determining step of the reaction and provide insights into the mechanism. For example, in the vapor-phase cross-decarboxylation synthesis of propiophenone, kinetic analysis can help in minimizing the formation of by-products by controlling the reaction conditions. google.com

The performance of catalysts in propiophenone functionalization is often evaluated through kinetic studies. For instance, the catalytic activity of supported palladium catalysts for acetophenone hydrogenation can be enhanced by tuning the acidity of the support, which in turn affects the electronic properties of the metal surface and the rate of hydrogen dissociation. dtu.dk Similar principles can be applied to the catalytic functionalization of this compound. Kinetic data from such studies can be used to compare the efficiency of different catalysts and to develop more robust and recyclable catalytic systems. rsc.org

Below is a hypothetical data table illustrating the kind of information that could be generated from kinetic studies on the alpha-bromination of a propiophenone derivative, a common step in its further functionalization. chemicalbook.comscribd.com

| Entry | [Propiophenone Derivative] (M) | [Brominating Agent] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 25 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 25 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 25 | 2.4 x 10⁻⁵ |

| 5 | 0.1 | 0.1 | 1 | 35 | 2.5 x 10⁻⁵ |

This table demonstrates how systematic variation of reactant concentrations, catalyst loading, and temperature can provide quantitative data on the reaction kinetics, allowing for the determination of the rate law and activation energy.

Spectroscopic and Chromatographic Characterization in Advanced Organic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule. massbank.euresearchgate.net

For 4'-Cyano-3-(4-methylphenyl)propiophenone, ¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin splitting patterns. The spectrum is expected to show characteristic signals for the aromatic protons on the two distinct phenyl rings, the aliphatic protons of the ethyl chain, and the methyl group protons. The protons on the 4-cyanophenyl ring would likely appear as two doublets in the downfield region (around 7.7-8.0 ppm) due to the electron-withdrawing effect of the cyano group and the carbonyl group. The protons on the 4-methylphenyl ring would also present as two doublets, but at slightly higher field (around 7.1-7.3 ppm). The two methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are expected to form a triplet around 3.2 ppm, while the other two methylene protons would appear as a triplet around 3.0 ppm. The methyl group (CH₃) of the tolyl moiety would yield a sharp singlet at approximately 2.4 ppm.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal. For this compound, the spectrum would show a signal for the carbonyl carbon (C=O) around 197 ppm. The cyano carbon (C≡N) would appear in the 118-120 ppm range. Aromatic carbons would resonate between 125 and 145 ppm, with quaternary carbons showing distinct shifts. The aliphatic methylene carbons would be found in the upfield region, typically between 30-45 ppm, and the methyl carbon of the tolyl group would give a signal around 21 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (cyano-substituted ring) | 7.8 - 8.0 | Doublet |

| Aromatic H (cyano-substituted ring) | 7.7 - 7.9 | Doublet |

| Aromatic H (methyl-substituted ring) | 7.2 - 7.4 | Doublet |

| Aromatic H (methyl-substituted ring) | 7.1 - 7.3 | Doublet |

| -CH₂- (adjacent to C=O) | ~3.2 | Triplet |

| -CH₂- | ~3.0 | Triplet |

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₁₇H₁₅NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure. Ketones like propiophenone (B1677668) derivatives typically undergo alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. docbrown.infochegg.com A prominent fragmentation pathway for this compound would involve the loss of the 4-methylphenylethyl radical to form the 4-cyanobenzoyl cation, which would be a very stable and abundant ion. chegg.com Another significant fragmentation would be the loss of an ethyl radical from the parent propiophenone structure, leading to a benzoyl cation fragment. massbank.euchemicalbook.com

Isotopic analysis, by examining the M+1 and M+2 peaks, can confirm the elemental composition, particularly the number of carbon atoms in the molecule. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Corresponding Fragment Ion |

|---|---|

| 249 | [C₁₇H₁₅NO]⁺ (Molecular Ion) |

| 129 | [NCC₆H₄CO]⁺ (4-cyanobenzoyl cation) |

| 119 | [CH₃C₆H₄CH₂CH₂]⁺ (4-methylphenylethyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation - from potential impurities or side reactions) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum would show strong, characteristic absorption bands for its key functional groups. The nitrile group (C≡N) exhibits an intense and sharp stretching vibration in the range of 2240-2220 cm⁻¹. spectroscopyonline.comscribd.com The conjugated ketone carbonyl group (C=O) would produce a strong absorption band around 1685-1665 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Raman spectroscopy would also detect these vibrations. The C≡N stretch is typically strong in Raman spectra. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals that can be diagnostic of the substitution pattern. nih.gov These techniques are also valuable for reaction monitoring, for instance, by observing the appearance of the ketone C=O band or the disappearance of reactant bands during synthesis.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240 - 2220 |

| Ketone (C=O) | Stretching | 1685 - 1665 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.commdpi.com By diffracting a beam of X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, yielding absolute structural information including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

A single-crystal X-ray diffraction study of this compound would provide an unambiguous confirmation of its molecular structure in the solid state. It would reveal the conformation of the propiophenone chain and the relative orientation of the two phenyl rings. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the cyano and carbonyl groups, which govern the crystal packing. mdpi.com Such analyses are vital for studies in materials science and for understanding structure-property relationships.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity of synthesized compounds. ajrconline.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. mdpi.com For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs. The purity is determined by the relative area of the main peak corresponding to the product. nih.gov

Gas chromatography is suitable for compounds that are volatile and thermally stable. google.com this compound is expected to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used to separate the compound from any volatile impurities or starting materials. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. GC is also highly effective for separating constitutional isomers that might be formed as byproducts during synthesis. google.com

Derivatization Chemistry and Functional Group Interconversions of the Propiophenone Backbone

Strategies for Carbonyl Group Transformations

The ketone carbonyl group is a central feature of the propiophenone (B1677668) scaffold and is amenable to a variety of transformations, including reduction, oxidation, and condensation reactions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(4-cyanophenyl)-3-(4-methylphenyl)propan-1-ol. This transformation can be achieved using a range of reducing agents. Catalytic hydrogenation or hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly employed for this purpose. The choice of reagent can influence the selectivity, especially if other reducible functional groups are present.

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reactions like the Baeyer-Villiger oxidation can be employed. This reaction would convert the propiophenone into an ester. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially yield two isomeric ester products: 4-cyanophenyl propanoate or 4-methylphenyl acetate, depending on the migratory aptitude of the aryl and ethyl groups.

Condensation Reactions: The α-protons adjacent to the carbonyl group exhibit acidity and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. For instance, in an aldol-type reaction, the enolate could react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Other Carbonyl Reactions: The carbonyl group can also undergo reactions with nucleophiles. For example, reaction with Lawesson's reagent can convert the carbonyl oxygen to sulfur, yielding a thioketone. mdpi.com It can also react with hydrazine (B178648) or hydroxylamine (B1172632) reagents to form stable derivatives. researchgate.net

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | 1-(4-cyanophenyl)-3-(4-methylphenyl)propan-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA | 4-cyanophenyl propanoate or 4-methylphenyl acetate |

| Aldol (B89426) Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-hydroxy ketone derivative |

| Thionation | Lawesson's Reagent | 4'-Cyano-3-(4-methylphenyl)thiopropiophenone |

Chemical Modifications of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can be converted into several other important chemical moieties, significantly altering the electronic and physical properties of the molecule. bohrium.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. youtube.comyoutube.com Complete hydrolysis, typically requiring vigorous heating with a strong acid (like H₂SO₄) or base (like NaOH), converts the cyano group into a carboxylic acid, yielding 4-(3-(4-methylphenyl)propanoyl)benzoic acid. Careful control of reaction conditions, particularly under milder basic conditions, can sometimes allow for the isolation of the intermediate amide, 4-(3-(4-methylphenyl)propanoyl)benzamide. youtube.com

Reduction to Amines: The cyano group can be reduced to a primary amine. This is a valuable transformation for introducing a basic nitrogen atom into the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst) are effective for this conversion, producing [4-(3-(4-methylphenyl)propanoyl)phenyl]methanamine.

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Complete Hydrolysis | H₂SO₄/H₂O, heat or NaOH/H₂O, heat | 4-(3-(4-methylphenyl)propanoyl)benzoic acid |

| Partial Hydrolysis | Mild basic conditions | 4-(3-(4-methylphenyl)propanoyl)benzamide |

| Reduction | LiAlH₄ or H₂/Raney Ni | [4-(3-(4-methylphenyl)propanoyl)phenyl]methanamine |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The two aromatic rings in 4'-Cyano-3-(4-methylphenyl)propiophenone have different electronic properties, which dictates their reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The reactivity of an aromatic ring towards electrophiles is governed by the nature of its substituents. masterorganicchemistry.comlibretexts.org

The 4-Methylphenyl Ring: The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts alkylation/acylation will preferentially occur at the positions ortho to the methyl group (positions 3 and 5 of this ring system).

The 4-Cyanophenyl Ring: The propanoyl group (-COCH₂CH₃) and the cyano group (-CN) are both electron-withdrawing and deactivating groups. They are also meta-directing. libretexts.org The combined effect of these two groups strongly deactivates this ring towards electrophilic attack, making substitution on this ring much more difficult compared to the 4-methylphenyl ring. If a reaction were forced, the electrophile would be directed to the positions meta to both groups (positions 3' and 5').

Nucleophilic Aromatic Substitution (SNAr): The 4-cyanophenyl ring, being electron-deficient due to the presence of two strong electron-withdrawing groups, is a potential candidate for nucleophilic aromatic substitution. This type of reaction typically requires a leaving group (like a halogen) on the ring. While the parent molecule does not have a suitable leaving group, a derivative, such as one halogenated on the cyanophenyl ring, could undergo SNAr with strong nucleophiles like alkoxides or amines.

| Ring System | Substituents | Reactivity towards EAS | Directing Effect | Potential EAS Products (e.g., Nitration) |

|---|---|---|---|---|

| 4-Methylphenyl | -CH₃ (activating) | Activated | ortho, para | Derivatives substituted at positions ortho to the methyl group |

| 4-Cyanophenyl | -CN, -COR (deactivating) | Deactivated | meta | Substitution is disfavored |

Derivatization for Enhanced Analytical Performance

For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. The ketone functionality in this compound is a prime target for such derivatization.

Oximation: The carbonyl group can react with hydroxylamine derivatives to form oximes. A particularly useful reagent for GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.govresearchgate.net The resulting PFBHA-oxime derivative is more volatile and highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS), significantly lowering detection limits. nih.govresearchgate.net The reaction of unsymmetrical ketones with hydroxylamine reagents can result in stereoisomers, which may appear as two separate peaks in the chromatogram. researchgate.net

Silylation: While primarily used for active hydrogen atoms (in -OH, -NH, -SH groups), silylation can sometimes be used in conjunction with other derivatization methods. For instance, if the ketone is first reduced to an alcohol, the resulting hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process, often preceded by methoximation to protect the carbonyl group, increases volatility and reduces polarity, making the compound more amenable to GC-MS analysis. youtube.com

| Derivatization Strategy | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Ketone) | Increase volatility and enhance detectability (ECD, NCI-MS) |

| Silylation (of reduced form) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (after reduction) | Increase volatility and thermal stability |

Role As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Structurally Related Aromatic Ketones and Carbonyl Compounds

Aromatic ketones are a cornerstone of organic synthesis, frequently serving as key intermediates in the production of pharmaceuticals and other fine chemicals. chemicalbook.comgoogle.com Propiophenone (B1677668) derivatives, in particular, are recognized for their role as precursors to more complex molecules. chemicalbook.com The chemical structure of 4'-Cyano-3-(4-methylphenyl)propiophenone allows for a variety of transformations to generate other ketones and carbonyl compounds.

The reactivity of the ketone group can be harnessed for reactions such as:

Alpha-functionalization: Introduction of various substituents at the carbon atom adjacent to the carbonyl group.

Reduction: Conversion of the ketone to a secondary alcohol, which can then be used in subsequent reactions.

Condensation reactions: Reactions with other molecules to form larger, more complex structures.

These transformations enable chemists to modify the core structure of this compound and synthesize a range of new aromatic ketones with potentially interesting chemical and biological properties.

Building Block for Combinatorial Chemistry and High-Throughput Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov This approach is widely used in drug discovery to identify new lead compounds. The suitability of a molecule as a building block in combinatorial chemistry depends on its ability to be readily modified through a variety of chemical reactions.

This compound, with its distinct functional groups, is a candidate for use as a scaffold in the creation of combinatorial libraries. The ketone and cyano groups can be independently or sequentially reacted with a diverse set of reagents to generate a library of derivatives. This allows for the systematic exploration of the chemical space around the core propiophenone structure, which can be crucial for optimizing the biological activity of a potential drug candidate.

Interactive Data Table: Potential Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Ketone | Reductive Amination | Amines, Reducing Agent | Amine |

| Ketone | Wittig Reaction | Phosphonium Ylides | Alkene |

| Ketone | Grignard Reaction | Organomagnesium Halides | Tertiary Alcohol |

| Cyano | Hydrolysis | Acid/Base | Carboxylic Acid |

| Cyano | Reduction | Reducing Agents (e.g., LiAlH4) | Primary Amine |

| Cyano | Cycloaddition | Azides | Tetrazole |

Intermediate in the Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) Derivatives, Indole (B1671886) Derivatives)

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, as they form the core structure of a vast number of natural products and synthetic drugs. thieme-connect.deorganic-chemistry.orgrsc.org Pyrimidine and indole derivatives are particularly noteworthy for their wide range of biological activities. nih.govorganic-chemistry.orgrsc.orggoogle.com

The structure of this compound provides the necessary functionalities to serve as a precursor for the synthesis of such heterocyclic systems.

Pyrimidine Synthesis: The ketone functionality can react with compounds containing an amidine group in a condensation reaction to form a pyrimidine ring. organic-chemistry.orggrowingscience.com The cyano group on the phenyl ring can also participate in or direct cyclization reactions, leading to a variety of substituted pyrimidine derivatives.

Indole Synthesis: While direct conversion is less common, the propiophenone moiety can be chemically modified to create intermediates suitable for classical indole syntheses, such as the Fischer indole synthesis. nih.govnih.gov This typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. The propiophenone can be transformed into a suitable ketone precursor for this reaction.

The ability to use this compound as a starting material for these important heterocyclic systems highlights its significance in the development of new therapeutic agents.

Applications in the Development of New Synthetic Pathways for Research Chemicals

The development of novel synthetic routes to create new molecules or improve the synthesis of existing ones is a fundamental aspect of chemical research. nih.govumd.edu Intermediate compounds like 4'-Methylpropiophenone and its derivatives are often used as reagents in the exploration of new reaction mechanisms and the creation of novel compounds with potential applications in various fields. chemicalbook.com

This compound can be employed as a model substrate to:

Test new catalytic systems.

Explore novel reaction conditions.

Develop new methods for carbon-carbon and carbon-heteroatom bond formation.

The insights gained from such studies can lead to the discovery of new synthetic methodologies that are more efficient, sustainable, and versatile. These new methods can then be applied to the synthesis of a wide range of research chemicals, including potential new drug candidates and materials with unique properties.

Emerging Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of propiophenone (B1677668) derivatives traditionally relies on methods such as Friedel-Crafts acylation. However, contemporary research is focused on developing more efficient and sustainable catalytic systems. For the synthesis of related structures, novel organocatalytic and transition-metal-catalyzed reactions have shown promise. These approaches often provide higher yields, greater selectivity, and milder reaction conditions compared to classical methods. While direct application to 4'-Cyano-3-(4-methylphenyl)propiophenone has not been documented, the principles of these catalytic systems are broadly applicable.

Table 1: Potential Catalytic Systems for Propiophenone Synthesis

| Catalyst Type | Potential Advantages | Representative Catalyst Examples |

| Organocatalysts | Metal-free, lower toxicity, high enantioselectivity | Chiral amines, phosphoric acids |

| Transition Metal Catalysts | High efficiency, broad substrate scope | Palladium, Rhodium, Copper complexes |

| Biocatalysts | High specificity, mild conditions, environmentally benign | Enzymes (e.g., lipases, oxidoreductases) |

Integration with Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production methods, offering enhanced safety, better heat and mass transfer, and improved product consistency. For the synthesis of fine chemicals and pharmaceutical intermediates like propiophenone derivatives, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purity while minimizing waste. Although no specific flow synthesis protocol for this compound has been published, the general advantages of this technology make it a highly attractive area for future development in the scalable production of this and similar compounds.

Table 2: Comparison of Batch vs. Flow Chemistry for Propiophenone Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Difficult, requires process re-optimization | Straightforward, by extending operation time |

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes |

| Process Control | Limited | Precise control over parameters |

| Product Consistency | Can vary between batches | High consistency |

Green Chemistry Approaches in Synthetic Pathways and Solvent Selection

Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this would involve the use of less hazardous solvents, atom-economical reactions, and renewable starting materials. For instance, replacing traditional volatile organic solvents (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or even water could significantly improve the environmental profile of the synthesis. Furthermore, designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal.

Table 3: Green Chemistry Metrics and Their Application

| Metric | Description | Relevance to Synthesis |

| Atom Economy | Efficiency of a reaction in converting reactants to products | High atom economy minimizes waste |

| E-Factor | Mass ratio of waste to desired product | A lower E-factor indicates a greener process |

| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the final product | Provides a holistic view of process efficiency and waste |

Exploration of Photo- and Electrocatalytic Methodologies in Propiophenone Functionalization

Photocatalysis and electrocatalysis are rapidly emerging fields that utilize light and electricity, respectively, to drive chemical reactions. sigmaaldrich.comwikipedia.org These methods can often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. youtube.com For the functionalization of propiophenones, photocatalysis could be employed for C-H activation or cross-coupling reactions, while electrocatalysis could offer novel pathways for oxidation or reduction reactions. sigmaaldrich.comyoutube.com These technologies represent a frontier in chemical synthesis and hold significant potential for the development of novel and sustainable routes to compounds like this compound.

Table 4: Features of Photo- and Electrocatalysis

| Methodology | Energy Source | Key Advantages | Potential Applications in Propiophenone Chemistry |

| Photocatalysis | Light (Visible or UV) | Mild reaction conditions, high selectivity, novel reactivity | C-H functionalization, cross-coupling, radical reactions |

| Electrocatalysis | Electricity | Avoids stoichiometric reagents, precise control over redox potential | Oxidation, reduction, bond formation |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4'-Cyano-3-(4-methylphenyl)propiophenone in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Avoid inhalation by working in a fume hood.

- Store at -20°C for long-term stability, based on analogs like 4'-chloro-propiophenone derivatives .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Catalytic oxidation : Use Ru-based catalysts (e.g., cyclometalated C^N diphosphine complexes) to oxidize alcohols to ketones. For example, 1-(4-methylphenyl)-ethanol was converted to ketone with a TOF of 4300 h⁻¹ under optimized conditions (acetone solvent, 10 equiv.) .

- Electrocarboxylation : High-purity 4'-methylpropiophenone derivatives undergo electrocarboxylation, suggesting similar pathways for cyano-substituted analogs .

- Key Table :

| Substrate | Catalyst | Solvent | Yield/TOF | Reference |

|---|---|---|---|---|

| 1-(4-Methylphenyl)-ethanol | Ru-oxazoline | Acetone | 4300 h⁻¹ (TOF) | |

| Propiophenone derivatives | Electrochemical | CO₂ | >95% purity |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Compare chemical shifts to structurally similar compounds (e.g., 4'-methylpropiophenone: δ ~7.8 ppm for aromatic protons) .

- GC-MS : Use retention indices and fragmentation patterns from analogs like 3-(4-chlorophenyl)propiophenone (C15H13ClO, MW 244.7) .

- Polarimetry : Confirm stereochemical purity if chiral centers are present, as seen in borneol oxidation studies .

Q. What stability considerations are critical for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Analogous propiophenones degrade above 200°C; avoid prolonged heating during synthesis .

- pH Sensitivity : Cyano groups may hydrolyze under strong acidic/basic conditions. Test stability in buffered solutions (pH 4–9) using HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling patterns in 4-methoxybenzophenone were clarified via HSQC .

- Cross-validate with computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What catalytic systems optimize the selective functionalization of this compound?

- Methodological Answer :

- Ru Catalysts : Achieve >80% yield in ketone synthesis via alcohol oxidation (S/4 = 500, 10 min reaction time) .

- Palladium-mediated cross-coupling : Introduce substituents (e.g., aryl groups) using Suzuki-Miyaura conditions, as demonstrated for trifluoromethanesulfonate derivatives .

Q. How can impurity profiles be controlled during large-scale synthesis of this compound?

- Methodological Answer :

- Use HPLC-PDA/MS to detect by-products like sulfonamide derivatives (e.g., 4’-cyano-3-phenylsulfonyl analogs) .

- Optimize recrystallization solvents (e.g., cyclohexane/ethyl acetate mixtures) based on solubility data for 4'-methylpropiophenone .

Q. What regulatory frameworks apply to this compound given structural similarities to controlled substances?

- Methodological Answer :

- Review analogs like methcathinone (α-methylaminopropiophenone), a Schedule I substance under the Controlled Substances Act .

- Conduct structure-activity relationship (SAR) studies to differentiate from regulated compounds, focusing on the cyano group’s pharmacological inertness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.